molecular formula C17H17N5O2S B2562096 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 2034362-93-9

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No.: B2562096
CAS No.: 2034362-93-9
M. Wt: 355.42
InChI Key: BQXJRSDVRVLEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea features a urea core functionalized with two distinct heterocyclic moieties: a 3-(furan-2-yl)pyrazin-2-ylmethyl group and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl substituent. The urea linkage enables hydrogen bonding interactions critical for molecular recognition, while the fused tetrahydrobenzothiazole system may enhance solubility and conformational stability compared to non-hydrogenated analogs .

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-16(22-17-21-11-4-1-2-6-14(11)25-17)20-10-12-15(19-8-7-18-12)13-5-3-9-24-13/h3,5,7-9H,1-2,4,6,10H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXJRSDVRVLEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea (CAS Number: 2034570-17-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N5O2SC_{14}H_{13}N_{5}O_{2}S, with a molecular weight of 315.35 g/mol. The structure incorporates a furan ring and a pyrazine moiety linked to a tetrahydrobenzo[d]thiazole unit through a urea functional group. This unique arrangement suggests potential interactions with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the preparation of the furan and pyrazine intermediates, followed by their coupling to form the urea linkage. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

A significant aspect of this compound is its antimicrobial potential. Various studies have evaluated its effectiveness against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity Against Selected Microbial Strains

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL
Aspergillus niger10128 µg/mL

The compound exhibited significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against common fungal strains .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has shown promising antioxidant activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay indicated that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

These results suggest that the compound may serve as a protective agent against oxidative damage .

Case Studies

Recent studies have highlighted the potential of similar compounds in therapeutic applications. For instance, derivatives of pyrazolyl-thiazole structures have been explored for their ability to inhibit specific enzymes related to cancer progression. The structural similarities suggest that this compound may also exhibit anticancer properties through similar mechanisms .

Computational Studies

Computational approaches such as molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. These studies support experimental findings by illustrating how structural features contribute to biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Derivatives with Benzothiazole/Thiazole Moieties

Key analogs include 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea and derivatives with trifluoromethyl or chloro-substituted benzothiazoles (e.g., 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea ) .

Structural and Functional Differences:
  • Benzothiazole vs. Tetrahydrobenzothiazole: The tetrahydrobenzothiazole in the target compound reduces ring strain and may improve metabolic stability compared to planar benzothiazoles, as seen in analogs with non-hydrogenated thiazoles .
  • Substituent Effects : The furan-pyrazine group replaces the imidazole or pyridinylthioether moieties in other urea derivatives. Furan’s electron-rich nature could modulate electronic interactions with target proteins, while pyrazine’s nitrogen atoms may enhance hydrogen bonding.

Pyrazoline and Thienyl Derivatives

Compounds such as 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () highlight the role of thienyl and pyrazoline groups in electroluminescent applications.

Key Contrasts:
  • Urea vs. Pyrazoline Core : The urea group in the target compound offers stronger hydrogen-bonding capacity compared to the pyrazoline core, which relies on π-π stacking and dipole interactions .
  • Furan vs. Thienyl : Furan’s oxygen atom provides a hydrogen-bond acceptor, while thienyl’s sulfur may contribute to hydrophobic interactions.

Tetrahydrobenzo[d]oxazol-2-one Derivatives

describes 3,5-diphenyltetrahydrobenzo[d]oxazol-2-one derivatives with ethoxycarbonyl and cyano substituents.

Comparative Analysis:
  • Thiazole vs.
  • Hydrogenation Effects : The tetrahydro ring in both systems improves solubility but may reduce aromatic conjugation compared to fully unsaturated analogs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Functional Role Reference
Target Compound Urea Furan-pyrazine, Tetrahydrobenzothiazole Unreported (potential FabK inhibition) N/A
1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea Urea Imidazole, Chlorobenzothiazole FabK inhibitor (IC50 = 0.24 μM)
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Pyrazoline Thienyl, Nitrophenyl Electroluminescent materials
6-Ethoxycarbonyl-5-(4-nitrophenyl)-3-phenyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-one Oxazolone Ethoxycarbonyl, Nitrophenyl Synthetic intermediate

Research Findings and Implications

  • Hydrogen Bonding : The urea group in the target compound is critical for forming hydrogen bonds with biological targets, as seen in related FabK inhibitors .
  • SAR Insights :
    • Tetrahydrobenzothiazole : Enhances solubility and stability but may reduce aromatic interactions compared to benzothiazole .
    • Furan-Pyrazine : Likely improves electronic density and π-stacking capacity, analogous to pyridinylthioether groups in FabK inhibitors .
  • Synthetic Challenges : The target compound’s synthesis may involve multi-step coupling of furan-pyrazine precursors with tetrahydrobenzothiazole isocyanates, similar to methods in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.